molecular formula C13H10ClNO2S2 B4757512 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4757512
M. Wt: 311.8 g/mol
InChI Key: GUSKYYDVLCPCNX-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as CTBT, is a synthetic compound that belongs to the class of thiazolidinones. It has gained significant attention in recent years due to its potential therapeutic applications, particularly in the treatment of cancer and inflammation.

Mechanism of Action

3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its therapeutic effects by interacting with various cellular targets. It binds to the active site of the enzyme thioredoxin reductase, which plays a crucial role in redox regulation and cell signaling. 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Furthermore, 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. It induces cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cell cycle regulators. 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its broad-spectrum anticancer activity. It has been found to be effective against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. Additionally, 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess anti-inflammatory and antioxidant activity, which could have potential therapeutic applications in various diseases. However, one of the limitations of 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential directions is the development of novel 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved pharmacokinetic properties and anticancer activity. Additionally, the combination of 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with other anticancer agents could enhance its therapeutic efficacy and reduce the risk of drug resistance. Furthermore, the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant activity of 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could provide insights into its potential therapeutic applications in various diseases.

Scientific Research Applications

3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S2/c1-2-5-15-12(17)11(19-13(15)18)7-8-6-9(14)3-4-10(8)16/h2-4,6-7,16H,1,5H2/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSKYYDVLCPCNX-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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